molecular formula C16H17F2N7O2S B2640006 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-18-8

7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B2640006
CAS RN: 1070862-18-8
M. Wt: 409.42
InChI Key: FFLVDBAGHWFIGX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It also contains a piperazine ring, which is a common feature in many organic compounds .


Molecular Structure Analysis

The compound contains a pyrimidine ring and a piperazine ring. Pyrimidine is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . Piperazine is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, 2,5-disubstituted pyrimidines have been synthesized by Suzuki coupling .

Scientific Research Applications

Antihypertensive Potential

Research has shown that derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which bear structural similarities to 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, exhibit potential as antihypertensive agents. Compounds in this category have demonstrated promising in vitro and in vivo antihypertensive activity (Bayomi et al., 1999).

5-HT2 Antagonist Activity

A series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, have been synthesized and tested for their 5-HT2 and alpha 1 receptor antagonist activity. Some of these compounds, particularly 7b, displayed significant 5-HT2 antagonist activity without alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Antiproliferative Activity Against Cancer Cell Lines

A study on new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, related in structure to 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, revealed their antiproliferative effect against various human cancer cell lines. Among these compounds, certain derivatives showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Potential Insecticidal Agents

Some derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, similar to 7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, have been identified as potential insecticidal agents. Sulfonamides bearing thiazole moiety in these compounds exhibited potent toxic effects against the cotton leafworm, Spodoptera littoralis (Soliman et al., 2020).

properties

IUPAC Name

7-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N7O2S/c1-2-25-16-14(21-22-25)15(19-10-20-16)23-5-7-24(8-6-23)28(26,27)13-9-11(17)3-4-12(13)18/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLVDBAGHWFIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

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